6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
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Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound . It is also referred to as heliamine . This compound is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It has been used as a starting material for the synthesis of more complex isoquinolines .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One such method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is represented by the empirical formula C11H15NO2 . The molecular weight of the compound is 193.24 .Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of tetrahydroisoquinoline derivatives through the Pomeranz–Fritsch process and its modifications .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid compound . It is soluble in 1N NaOH in methanol .Scientific Research Applications
Synthesis and Chemical Properties
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has been used in the synthesis of new substituted acetamide derivatives. These derivatives were obtained by reacting ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate with ammonia and isopropylamine, followed by reduction with NaBH4 (Aghekyan & Panosyan, 2016).
Pharmacological Applications
Alpha(2C)-Adrenergic Receptor Antagonists : Novel derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide were synthesized and found to act as selective alpha(2C)-adrenergic receptor antagonists. These compounds showed high affinity for the alpha(2C)-adrenergic receptor with high subtype selectivity, indicating potential for anti-L-dopa-induced dyskinetic activity in marmosets (Hagihara et al., 2007).
Anticonvulsant Properties : A study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives identified new compounds with significant anticonvulsant activity. This supports the potential of these compounds for use in treating epilepsy (Gitto et al., 2010).
Synthesis Methods
- The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution. This process involved enantioselective hydrolysis of the corresponding ethyl esters in aqueous NH4OAc buffer at pH 8.5, leading to products with high enantiopurity (Paál et al., 2008).
Analgesic and Anti-Inflammatory Effects
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potential analgesic and anti-inflammatory effects. A specific study highlighted the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride for its pronounced anti-inflammatory effect, suggesting its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).
properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-8-3-4-14(12(13)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHYQKPDXXUSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |
Citations
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